3-(4-Bromophenyl)propionitrile
Overview
Description
3-(4-Bromophenyl)propionitrile is an organic compound with the molecular formula C9H8BrN. It is characterized by the presence of a bromine atom attached to the para position of a phenyl ring, which is further connected to a propionitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Bromophenyl)propionitrile can be synthesized through several methods. One common approach involves the bromination of phenylpropionitrile using bromine in the presence of a catalyst. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated phenylpropionitrile under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)propionitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted phenylpropionitriles.
Reduction: Formation of 3-(4-Bromophenyl)propylamine.
Oxidation: Formation of 4-bromoquinone derivatives.
Scientific Research Applications
3-(4-Bromophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propionitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)propionitrile
- 3-(4-Fluorophenyl)propionitrile
- 3-(4-Methylphenyl)propionitrile
Comparison: 3-(4-Bromophenyl)propionitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its overall molecular weight, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(4-bromophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLKTDBUQOFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370832 | |
Record name | 3-(4-Bromophenyl)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-08-3 | |
Record name | 3-(4-Bromophenyl)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research findings presented in the paper?
A1: The research investigates a series of compounds, including 3-(4-bromophenyl)propanenitrile, for their activity against Leishmania, the parasite responsible for leishmaniasis. While the abstract doesn't provide specific data on the compound's mechanism of action, it highlights a key finding: 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile, a closely related analog, exhibits high selective leishmanicidal activity []. This suggests that structural modifications on the propanenitrile backbone can significantly influence the compound's anti-leishmanial potency and selectivity. This discovery paves the way for further research to explore:
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